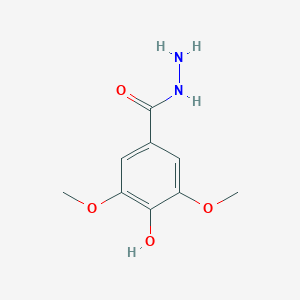

3,5-Dimethoxy-4-hydroxybenzhydrazide

Übersicht

Beschreibung

3,5-Dimethoxy-4-hydroxybenzhydrazide is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.2 g/mol . It is also known by other names such as 4-Hydroxy-3,5-dimethoxybenzhydrazide and Syringic acid hydrazide . This compound is part of the aromatic hydrazides family and is characterized by the presence of methoxy and hydroxy groups on the benzene ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-hydroxybenzhydrazide typically involves the reaction of syringic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

Condensation Reactions with Aldehydes

3,5-Dimethoxy-4-hydroxybenzhydrazide reacts with aromatic aldehydes to form hydrazones, a reaction critical for generating compounds with enhanced biological activities.

General Reaction Scheme

Key Conditions

-

Solvent : Acetonitrile (CH₃CN)

-

Temperature : Reflux (~80°C)

-

Time : 6 hours

Example Reaction with 3,5-Dimethoxy-4-hydroxybenzaldehyde

The hydrazide condenses with 3,5-dimethoxy-4-hydroxybenzaldehyde to yield N’-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide (7a–7m derivatives), characterized by:

Structural and Spectroscopic Characterization

Reaction products are validated using spectroscopic methods:

Biological Activity of Hydrazone Derivatives

Hydrazones derived from this compound exhibit notable bioactivities:

Antioxidant Activity

-

β-Carotene-Linoleic Acid Assay : Compounds 7j and 7m showed 82–89% inhibition .

-

ABTS Radical Scavenging : IC₅₀ values ranged from 12.4–45.6 µM .

Enzyme Inhibition

| Enzyme | Inhibition (IC₅₀, µM) | Most Active Derivative |

|---|---|---|

| Acetylcholinesterase | 1.8–14.2 | 7f (IC₅₀ = 1.8 µM) |

| Butyrylcholinesterase | 2.3–16.7 | 7f (IC₅₀ = 2.3 µM) |

| Tyrosinase | 18.9–75.4 | 7e (IC₅₀ = 18.9 µM) |

Mechanistic Insights from Molecular Docking

Derivatives interact with enzyme active sites via:

Synthetic Precursors and Related Compounds

-

Parent Aldehyde : 4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) .

-

Parent Acid : 4-Hydroxy-3,5-dimethoxybenzoic acid (syringic acid) .

Reaction Optimization Insights

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Activity

Recent studies have highlighted the potential of 3,5-dimethoxy-4-hydroxybenzhydrazide as a fungicide. Its derivatives have shown effective inhibition of fungal pathogens, which can enhance crop protection. For instance, a study evaluated its antifungal activity against various wood-decaying fungi and demonstrated significant efficacy in preserving wood durability by inhibiting fungal growth .

Pest Resistance Enhancement

The compound has been explored for enhancing plant defense mechanisms. Research indicates that hydrazone derivatives derived from this compound can weaken pest activity and improve plant resilience against biotic stressors . This application is particularly relevant in sustainable agriculture practices where chemical pesticides are minimized.

Pharmaceutical Applications

Antioxidant Properties

this compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Studies have shown that the compound exhibits significant free radical scavenging activity, making it a candidate for developing therapeutic agents aimed at oxidative stress-related conditions .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . This is particularly relevant in the context of rising antibiotic resistance.

Material Science Applications

Polymeric Composites

In materials science, this compound has been utilized in the synthesis of polymeric composites with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in packaging and construction materials .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Evaluation of Anti-Fungal Activities of Environmentally Friendly Compounds | Agriculture | Demonstrated significant antifungal activity against wood-decaying fungi. |

| Synthesis and Structure-Activity Relationship Studies | Pharmaceuticals | Identified potential as an antioxidant and antimicrobial agent. |

| Development of Polymeric Composites | Material Science | Enhanced mechanical properties and thermal stability in polymer matrices. |

Wirkmechanismus

The mechanism of action of 3,5-Dimethoxy-4-hydroxybenzhydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as laccase, which is involved in various biochemical processes . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Hydroxy-3,5-dimethoxybenzohydrazide

- Syringic acid hydrazide

- 3,5-Dimethoxybenzhydrazide

Uniqueness

3,5-Dimethoxy-4-hydroxybenzhydrazide is unique due to the presence of both methoxy and hydroxy groups on the benzene ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack one or more of these functional groups .

Biologische Aktivität

3,5-Dimethoxy-4-hydroxybenzhydrazide, also known as syringic acid hydrazide, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features two methoxy groups and a hydroxyl group attached to a benzene ring, which contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound. It exhibits significant activity against various bacterial and fungal strains. For instance:

- Antibacterial Effects : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Antifungal Properties : It has also been tested against phytopathogenic fungi, demonstrating inhibitory effects on species like Sclerotinia sclerotiorum and Magnaporthe grisea, with IC50 values ranging from 0.5 to 1.8 µg/mL .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound possesses anti-inflammatory and analgesic properties. In animal models, it significantly reduced inflammation and pain associated with conditions such as sickle cell disease. The mechanisms involved include:

- Inhibition of Hemoglobin S Polymerization : The compound interferes with the polymerization of hemoglobin S, which is crucial in managing sickle cell disease .

- Pain Relief : It has been shown to alleviate pain in acetic acid-induced writhing tests in mice, suggesting potential use in pain management therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a non-competitive inhibitor for certain enzymes such as laccase, which plays a role in oxidative stress responses .

- Antioxidant Activity : Its structure allows it to scavenge free radicals, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in MDPI highlighted the compound's strong antifungal activity against C. unicolor, with a notable reduction in mycelial growth at low concentrations .

- Analgesic and Anti-inflammatory Study : Another significant research effort demonstrated that this compound effectively reduced edema in rat paw models induced by egg albumin, showcasing its anti-inflammatory capabilities .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antibacterial Activity | Antifungal Activity | Analgesic Effect | Anti-inflammatory Effect |

|---|---|---|---|---|

| This compound | Strong | Strong | Yes | Yes |

| 4-Hydroxybenzoic Acid Hydrazide | Moderate | Moderate | No | Yes |

| Salicylic Acid Derivatives | Variable | Strong | Yes | Moderate |

Eigenschaften

IUPAC Name |

4-hydroxy-3,5-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-14-6-3-5(9(13)11-10)4-7(15-2)8(6)12/h3-4,12H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZAAANGIPRVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162667 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443-76-1 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1443-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.